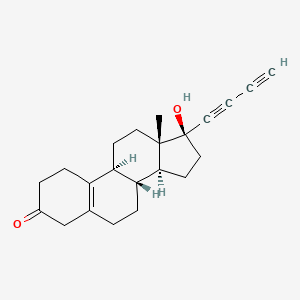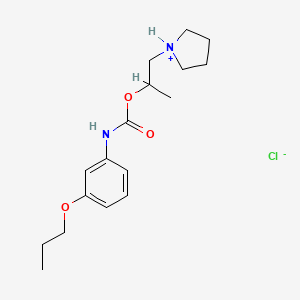
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dimethyl groups and xylylcarbamoyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves the reaction of dimethylamine with 2,6-xylyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations.
Mechanism of Action
The mechanism of action of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl diethyl ((2,6-xylylcarbamoyl)methyl) ammonium benzoate
- Denatonium benzoate
Uniqueness
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
4169-35-1 |
|---|---|
Molecular Formula |
C23H32ClN3O2 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H31N3O2.ClH/c1-15-10-8-11-16(2)21(15)24-20(27)14-26(6,7)19(5)23(28)25-22-17(3)12-9-13-18(22)4;/h8-13,19H,14H2,1-7H3,(H-,24,25,27,28);1H |
InChI Key |
QDTVNCVZQZIOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C(C)C(=O)NC2=C(C=CC=C2C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


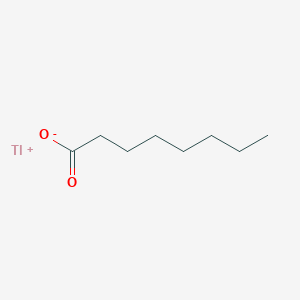
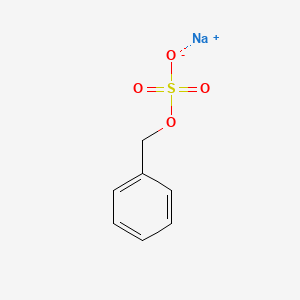
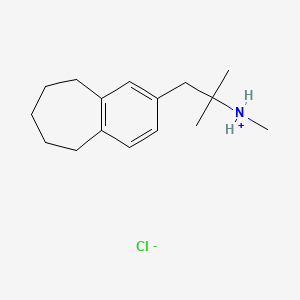
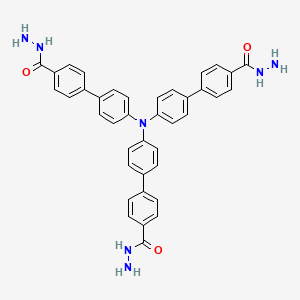
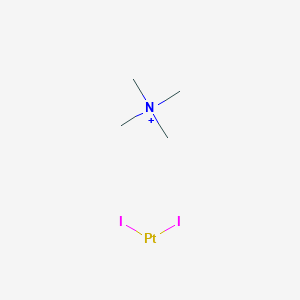

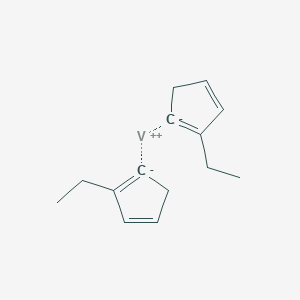

![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
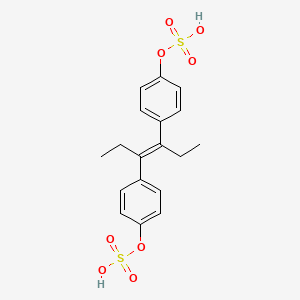

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
